molecular formula C11H12N2O2 B2879660 1-(Anilinomethyl)pyrrolidine-2,5-dione CAS No. 13314-99-3

1-(Anilinomethyl)pyrrolidine-2,5-dione

Cat. No.: B2879660
CAS No.: 13314-99-3
M. Wt: 204.229
InChI Key: YNCVRSBSNLNDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1-(Anilinomethyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals

Safety and Hazards

While specific safety data for 1-(Anilinomethyl)pyrrolidine-2,5-dione is not available, a related compound, (S)-(+)-2-(Anilinomethyl)pyrrolidine, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Pyrrolidine and its derivatives are essential structural units of many important compounds useful in the pharmaceutical field . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

The synthesis of 1-(Anilinomethyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane and hexane, with the reaction mixture being heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Anilinomethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Comparison with Similar Compounds

1-(Anilinomethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(Phenylmethyl)pyrrolidine-2,5-dione: This compound has a similar structure but lacks the aniline moiety.

    1-(Benzylamino)methyl)pyrrolidine-2,5-dione: This compound features a benzyl group instead of an aniline group.

Properties

IUPAC Name

1-(anilinomethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-6-7-11(15)13(10)8-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCVRSBSNLNDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.